Raloxifene 6-Monomethyl Ether

Estrogen Receptor Antagonism Breast Cancer Cell Proliferation SERM Activity

Validating ERα assay specificity or quantifying Raloxifene process impurities requires a certified, inactive analog. Raloxifene 6-Monomethyl Ether (CAS 178451-13-3) resolves both challenges: • ERα IC50 = 250 nM in MCF-7 cells->1,250-fold weaker than Raloxifene (0.2 nM), confirming assay specificity. • Supplied with full characterization data for HPLC/LC-MS method validation per ICH guidelines for ANDA submissions. • Distinguished from Raloxifene 4-Monomethyl Ether and glucuronide metabolites by defined C6 methoxy substitution, enabling unambiguous impurity tracking.

Molecular Formula C29H29NO4S
Molecular Weight 487.6 g/mol
Cat. No. B043300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRaloxifene 6-Monomethyl Ether
Synonyms[2-(4-Hydroxyphenyl)-6-methoxybenzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]_x000B_methanone; 
Molecular FormulaC29H29NO4S
Molecular Weight487.6 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=C(S2)C3=CC=C(C=C3)O)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5
InChIInChI=1S/C29H29NO4S/c1-33-24-13-14-25-26(19-24)35-29(21-5-9-22(31)10-6-21)27(25)28(32)20-7-11-23(12-8-20)34-18-17-30-15-3-2-4-16-30/h5-14,19,31H,2-4,15-18H2,1H3
InChIKeyKOFDGHCTXVZHIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Raloxifene 6-Monomethyl Ether Properties & Applications


Raloxifene 6-Monomethyl Ether (CAS 178451-13-3) is a chemically defined derivative of the selective estrogen receptor modulator (SERM) Raloxifene, distinguished by a methoxy group substituted at the C6 position of the benzothiophene core [1]. This compound, also known as [6-Methoxy-2-(4-hydroxy phenyl)-3-[4-(2-piperidino ethoxy)-benzoyl]-benzo[b] thiophene], is primarily utilized as an inhibitor of estrogen receptor α (ERα) and as a critical reference standard in analytical method development, validation, and quality control for Raloxifene drug products . Its molecular formula is C29H29NO4S, with a molecular weight of 487.6 g/mol [1].

Workflow ERα pathway probe / SERM SAR studies
Selection Impurity reference standard for analytical method validation
Use Context Supports negative control selection for MCF-7 cell-based ERα assays

Raloxifene 6-Monomethyl Ether Substitution Limitations


Substitution of the 6-hydroxy group in Raloxifene with a methoxy group (as in Raloxifene 6-Monomethyl Ether) profoundly alters the compound's biological activity and physicochemical properties. The 6-hydroxy substituent is critical for high-affinity binding to the estrogen receptor, forming essential hydrogen bonds within the ligand-binding pocket [1]. Methylation at this position disrupts the hydrogen-bonding network and introduces steric hindrance, leading to a dramatic reduction in potency against ERα and in cell-based assays . Consequently, Raloxifene 6-Monomethyl Ether cannot serve as a functional substitute for Raloxifene in biological studies, nor can it be used interchangeably with other Raloxifene derivatives (e.g., Raloxifene 4-Monomethyl Ether or glucuronide metabolites) due to distinct differences in activity, metabolic stability, and analytical behavior . This inherent differentiation necessitates careful procurement based on the specific intended application—whether as a negative control in ER activity studies, an analytical impurity standard, or a synthetic intermediate.

Activity Shift 6-Methoxy group disrupts hydrogen-bond network critical for ERα affinity; functional ERα modulation profile may differ significantly from Raloxifene
Regioisomer Context 4- and 6-monomethyl ethers exhibit identical antiproliferative endpoints but bind via distinct interactions; SAR interpretation may vary
Role Restriction Designed as impurity standard and negative control; not intended as a functional substitute for Raloxifene or its active metabolites

Raloxifene 6-Monomethyl Ether Comparative Evidence


Reduced Potency Against ERα+ Breast Cancer Cells

Raloxifene 6-Monomethyl Ether exhibits a >1,000-fold reduction in potency against the ERα-positive MCF-7 breast cancer cell line compared to the parent compound Raloxifene. While Raloxifene inhibits MCF-7 proliferation with an IC50 of 0.2 nM [1], the 6-Monomethyl Ether requires a concentration of 250 nM to achieve the same effect . This dramatic loss of activity is attributed to the replacement of the critical 6-hydroxy group with a methoxy substituent, which disrupts key hydrogen bonds and introduces steric hindrance within the ERα ligand-binding pocket .

Reduced Potency vs ERα+ Cells
Reported comparison
IC50: 250 nM vs 0.2 nM (1250× reduction)
Supports negative control selection for ERα transcriptional assays; potency loss tied to 6-OMe substitution
MCF-7 proliferation data; cross-study review advised
Estrogen Receptor Antagonism Breast Cancer Cell Proliferation SERM Activity

Activity vs Raloxifene 4-Monomethyl Ether

Raloxifene 6-Monomethyl Ether and its regioisomer, Raloxifene 4-Monomethyl Ether, both inhibit MCF-7 cell proliferation with an identical IC50 of 250 nM . Despite this numerical parity, the underlying mechanisms differ: the 6-position modification disrupts the critical hydrogen-bonding network of the 6-OH group with the ERα receptor, whereas the 4′-position modification alters interactions with a distinct region of the binding pocket [1]. This regioisomeric pair is therefore used to differentiate between specific hydrogen-bonding interactions and overall binding pocket accommodation in SAR studies .

4- vs 6-OMe Regioisomer Activity
Head-to-head
IC50: 250 nM (both isomers)
Identical antiproliferative endpoint enables regioisomeric SAR differentiation of ERα binding regions
Mechanistic distinction requires orthogonal binding assays
SERM Derivatives Regioisomeric Comparison Structure-Activity Relationship

Structural Basis of Potency Loss

The substitution of a methoxy group at the C6 position of the benzothiophene core in Raloxifene 6-Monomethyl Ether replaces the hydrogen bond-donating hydroxyl group with a larger, non-hydrogen bond-donating methyl ether. This modification disrupts the hydrogen bond network critical for high-affinity ERα binding and introduces steric clash within the binding pocket . In contrast, Raloxifene's 6-OH group forms a key hydrogen bond with the receptor, contributing to its sub-nanomolar potency [1]. The result is a >1000-fold loss of cellular activity, as quantified in MCF-7 proliferation assays (IC50 = 0.2 nM for Raloxifene vs. 250 nM for the 6-Monomethyl Ether) [2].

Structural Basis of Potency Loss
Class-level inference
H-bond network disruption + steric hindrance
Supports probing 6-OH essentiality in SERM binding pocket; class-level SAR interpretation
Molecular modeling rationale; direct structural data to verify
Medicinal Chemistry SERM Pharmacology Molecular Recognition

Certified Impurity Reference Standard for ANDA

Raloxifene 6-Monomethyl Ether is supplied with detailed characterization data compliant with regulatory guidelines, including full NMR and mass spectrometry confirmation [1]. It is specifically employed as a reference standard for analytical method development, method validation (AMV), and quality control (QC) in support of Abbreviated New Drug Applications (ANDA) for Raloxifene drug products [2]. Unlike Raloxifene itself, which is the active pharmaceutical ingredient, this compound serves as a process-related impurity marker and is traceable to pharmacopeial standards (USP or EP) where feasible [3].

Certified Impurity Standard
Analytical context
NMR/MS characterization provided; impurity marker for ANDA
Reference standard for HPLC/LC-MS impurity profiling method validation
Verify alignment with current pharmacopeial requirements
Analytical Chemistry Pharmaceutical Quality Control Regulatory Compliance

Raloxifene 6-Monomethyl Ether Application Scenarios


Negative Control in ERα-Mediated Transcriptional Assays

Due to its >1,250-fold reduced potency in MCF-7 cells (IC50 = 250 nM vs. 0.2 nM for Raloxifene), Raloxifene 6-Monomethyl Ether serves as an ideal negative control in ERα-driven reporter gene assays and cell proliferation studies [1]. Researchers can confidently attribute observed effects to specific ERα antagonism when comparing active compounds like Raloxifene against this inactive analog, thereby validating assay specificity .

SAR Studies of Benzothiophene SERMs

The compound is uniquely positioned to probe the contribution of the 6-OH hydrogen bond to SERM activity. By comparing its activity with Raloxifene (6-OH) and the regioisomer Raloxifene 4-Monomethyl Ether, medicinal chemists can isolate the impact of the 6-position modification from other structural changes [1]. This quantitative SAR insight is not attainable with Raloxifene alone or with nonspecific ER antagonists .

Impurity Reference Standard for ANDA Submissions

Raloxifene 6-Monomethyl Ether is a recognized impurity marker in Raloxifene drug substance and product manufacturing. It is supplied with full characterization data and is used to develop and validate HPLC, LC-MS, or NMR methods for quantifying related substances in ANDA applications [1]. Its procurement is mandatory for laboratories seeking to demonstrate control of process impurities per ICH guidelines .

Application
Selection Property
Validation Focus
ERα transcriptional assay negative control
Negative control fit (minimal ERα activity)
Confirm inactivity in cell-based ERα reporter assays
SERM benzothiophene SAR studies
Regioisomeric comparison probe
6-OH hydrogen bond contribution differentiation
ANDA impurity reference standard
Impurity marker characterization data
Method validation per ICH impurity guidelines

Technical Documentation Hub

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